7-Hydroxyindolin-2-one
Overview
Description
7-Hydroxyindolin-2-one is a bioactive molecule produced by the gut microbiota. It is one of the metabolites of indole, which are being investigated as potential biomarkers for various diseases .
Synthesis Analysis
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The molecular structure of this compound was confirmed by single crystal XRD analysis .Chemical Reactions Analysis
The gut microbiota produces a variety of bioactive molecules that facilitate host–microbiota interaction. The metabolism and distribution of indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one were investigated .Scientific Research Applications
Neuropharmacology and Receptor Studies :
- 5-Hydroxyindole (a related compound) potentiates human α7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in rat cerebellar slices, suggesting its role in modulating neurotransmitter release and synaptic plasticity (Zwart et al., 2002).
Medicinal Chemistry and Drug Synthesis :
- 7-Hydroxyquinolin-2(1H)-one, a structurally related compound, is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole, highlighting its significance in drug development (Reddy et al., 2018).
Fluorescence and Imaging Applications :
- A study demonstrated the use of a fluorescent probe based on 7-hydroxyquinoline for monitoring biological Zn(II), indicating its potential application in cellular imaging and fluorescence-based detection (Chen et al., 2009).
Synthesis of Alkaloids and Organic Compounds :
- Research on the synthesis of 3-hydroxyindolin-2-one alkaloids, such as donaxaridine and convolutamydines, through enolization–Claisen rearrangement of 2-allyloxyindolin-3-ones, showcases the chemical versatility and importance of hydroxyindolinones in organic synthesis (Kawasaki et al., 2004).
Chemodosimeter and Environmental Sensing :
- A coumarin-based chemodosimeter for Cu2+ in water, which includes a hydroxyindolinone derivative, highlights its utility in environmental monitoring and detection of metal ions (Zhou et al., 2011).
properties
IUPAC Name |
7-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZKSRFHWHETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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